![molecular formula C19H17BrN6O B14925729 N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925729.png)
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a brominated pyrazole moiety attached to a phenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as trifluoracetic acid and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~4~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, nitric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives .
Wissenschaftliche Forschungsanwendungen
N~4~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N4-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit oxidative phosphorylation and ATP exchange reactions, affecting energy metabolism in cells . The compound also acts as an inhibitor of liver alcohol dehydrogenase, impacting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrazole-pyridine fused ring structure but differs in its substitution pattern and biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different fused ring system and distinct pharmacological properties.
Uniqueness
N~4~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C19H17BrN6O |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17BrN6O/c1-12-7-16(17-9-21-25(2)18(17)23-12)19(27)24-15-5-3-13(4-6-15)10-26-11-14(20)8-22-26/h3-9,11H,10H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
DUYLNEKWWCUZOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


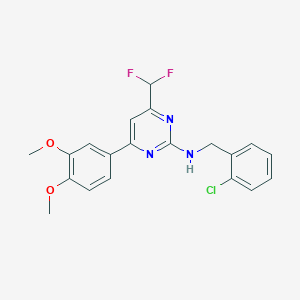
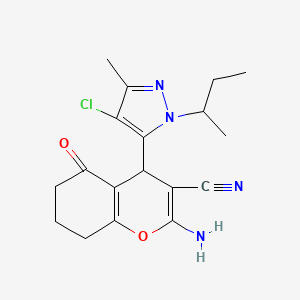
![1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine](/img/structure/B14925669.png)
![6-(1,3-benzodioxol-5-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925671.png)
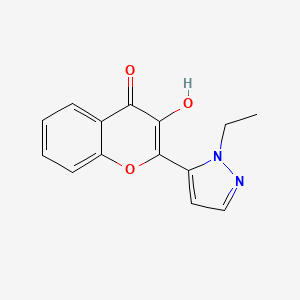
![3-[(2E)-3-(biphenyl-4-yl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B14925691.png)
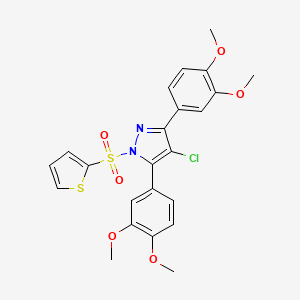
![Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14925700.png)
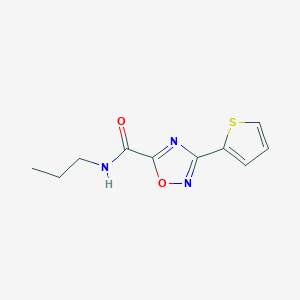
![2-bromo-N'-[(E)-cyclohex-3-en-1-ylmethylidene]benzohydrazide](/img/structure/B14925713.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14925719.png)
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14925733.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]propanamide](/img/structure/B14925734.png)
![6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925737.png)
